![molecular formula C18H18O7S2 B3461556 1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone](/img/structure/B3461556.png)
1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone
説明
1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone involves the inhibition of the enzyme carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its inhibition of carbonic anhydrase. The compound has been shown to reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It has also been studied for its potential use in the treatment of epilepsy, as carbonic anhydrase inhibitors have been shown to have anticonvulsant properties. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells by reducing the pH of the extracellular environment.
実験室実験の利点と制限
One of the main advantages of using 1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone in lab experiments is its potency as a carbonic anhydrase inhibitor. The compound has a high affinity for the enzyme, making it a useful tool for studying the role of carbonic anhydrase in different physiological processes. However, one limitation of using the compound is its potential toxicity, as carbonic anhydrase inhibitors can have adverse effects on the body's pH balance.
将来の方向性
There are several future directions for the research on 1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone. One potential area of research is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of various diseases. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's mechanism of action could be further studied to better understand the role of carbonic anhydrase in different physiological processes.
科学的研究の応用
1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. The compound has been studied for its potential use in the treatment of various diseases, including glaucoma, epilepsy, and cancer. It has also been used as a tool in biochemical and pharmacological studies to investigate the role of carbonic anhydrase in different physiological processes.
特性
IUPAC Name |
1-[4-[4-(2-oxopropylsulfonyl)phenoxy]phenyl]sulfonylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7S2/c1-13(19)11-26(21,22)17-7-3-15(4-8-17)25-16-5-9-18(10-6-16)27(23,24)12-14(2)20/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJMNFNNJDTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




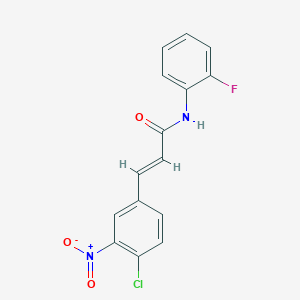

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B3461531.png)
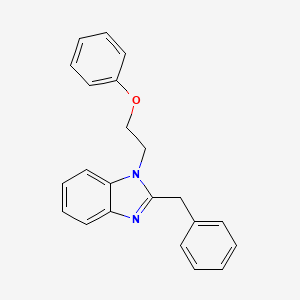
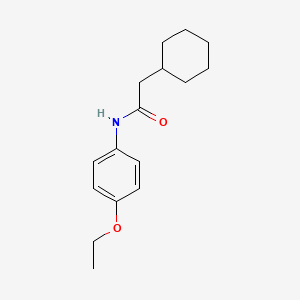
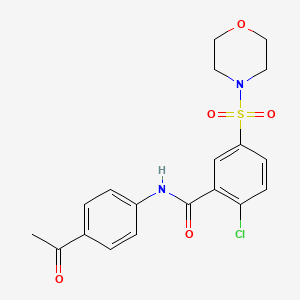
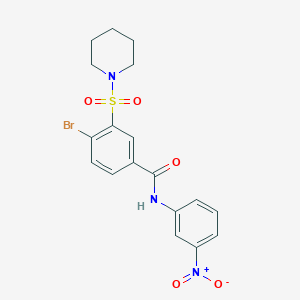
![4,4'-[methylenebis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461565.png)
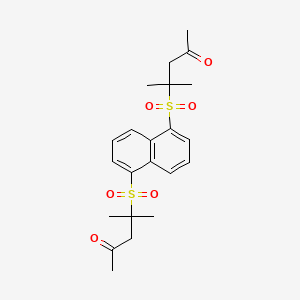
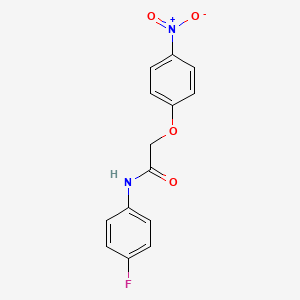
![4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methyl-2-pentanone)](/img/structure/B3461583.png)